molecular formula C19H18N2O4 B2603944 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035000-14-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2603944
CAS No.: 2035000-14-5
M. Wt: 338.363
InChI Key: DYDNOBQOWUQLPE-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the pyrrolidine and pyridine groups. Key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrrolidine ring: This involves the reaction of amines with suitable carbonyl compounds.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and pyrrolidine derivatives with the pyridine moiety under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-4-yloxy)prop-2-en-1-one

Uniqueness

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of both the pyrrolidine and pyridine moieties, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O4C_{18}H_{16}N_{2}O_{4}, with a molecular weight of approximately 324.336 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, and a pyrrolidine ring substituted with a pyridine group.

Anticonvulsant Activity

Research has shown that derivatives of benzo[d][1,3]dioxole, including related compounds, exhibit significant anticonvulsant properties. A study evaluated several derivatives similar to this compound for their efficacy in preventing seizures. The most active compound demonstrated an effective dose (ED50) of 4.3 mg/kg in the maximal electroshock (MES) model and a protective index of 37.4, indicating a favorable safety profile compared to standard anticonvulsants .

The mechanism underlying the anticonvulsant activity involves the inhibition of sodium channels, particularly Na v1.1 channels. This inhibition is crucial as it stabilizes neuronal membranes and prevents excessive neuronal firing associated with seizures .

Synthesis and Evaluation

A series of studies focused on synthesizing and evaluating various derivatives based on the core structure of this compound. These studies employed homology modeling and docking studies to predict interactions with biological targets, providing insights into structure-activity relationships (SAR) .

In Vitro Studies

In vitro experiments have confirmed that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one derivative showed an IC50 value of 0.72 µM against A549 cells, indicating potent anticancer activity . These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance biological activity.

Data Tables

Activity Compound Model ED50/IC50 Value Protective Index
Anticonvulsant6dMES4.3 mg/kg37.4
CytotoxicityCompound XMCF-71.003 µM-
CytotoxicityCompound YA5490.72 µM-

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-19(4-2-14-1-3-17-18(11-14)24-13-23-17)21-10-7-16(12-21)25-15-5-8-20-9-6-15/h1-6,8-9,11,16H,7,10,12-13H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDNOBQOWUQLPE-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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